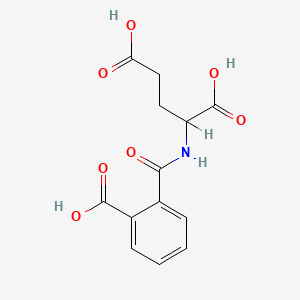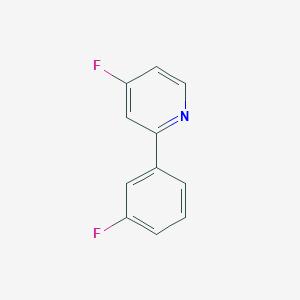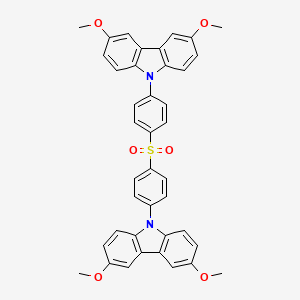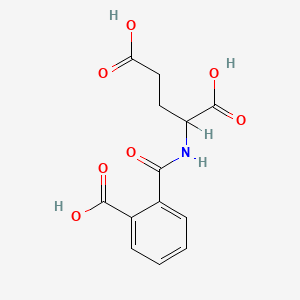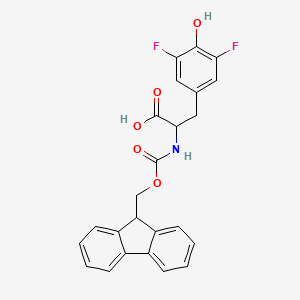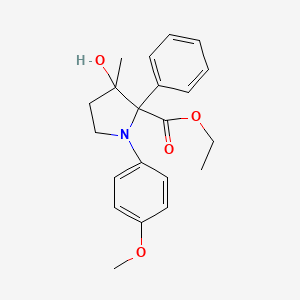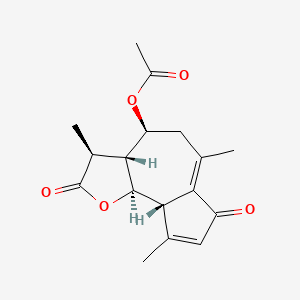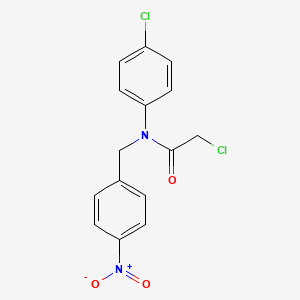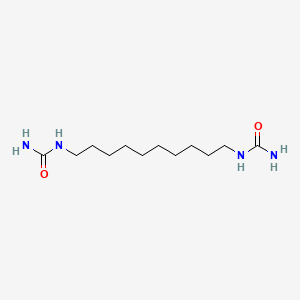
10-(Carbamoylamino)decylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Red 179, also known as Transparent Red E2G, is an organic synthetic dye with the chemical formula C22H12N2O. It is a red powder that is soluble in organic solvents such as toluene, ethanol, and ketones. This compound is primarily used as a dye and marker in various industrial applications, including textiles, paints, inks, plastics, and rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Solvent Red 179 is synthesized through a condensation reaction between 1,8-diaminonaphthalene and 1,8-naphthalic anhydride. The reaction typically occurs in the presence of a solvent and a phase transfer catalyst. The process involves heating the reactants to a temperature range of 82°C to 90°C, followed by distillation, filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Solvent Red 179 involves the use of glacial acetic acid as a solvent. The process includes compounding, filtering, washing, and distilling. The filtrate is recycled to reduce costs, and the reaction is carried out at a temperature range of 90°C to 100°C for about 12 hours under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Red 179 undergoes various chemical reactions, including:
Condensation: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can alter the dye’s properties and stability.
Substitution: Involves replacing one functional group with another, affecting the dye’s solubility and color properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products Formed
The major products formed from these reactions include various derivatives of Solvent Red 179, which have different solubility, stability, and color properties .
Applications De Recherche Scientifique
Solvent Red 179 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Utilized in diagnostic tests and as a marker in medical research.
Industry: Applied in the production of colored plastics, resins, and fibers
Mécanisme D'action
The mechanism of action of Solvent Red 179 involves its chemical bonding with textile fibers, resulting in a long-lasting and colorfast dye. The dye molecules interact with the fibers through van der Waals forces and hydrogen bonding, ensuring strong adhesion and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Solvent Red 5B
- Transparent Red E2G
- Plast Red 3003
Uniqueness
Solvent Red 179 is unique due to its excellent solubility in organic solvents, high thermal stability, and strong colorfastness. It also exhibits better solubility and stability compared to other similar compounds, making it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
6968-52-1 |
|---|---|
Formule moléculaire |
C12H26N4O2 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
10-(carbamoylamino)decylurea |
InChI |
InChI=1S/C12H26N4O2/c13-11(17)15-9-7-5-3-1-2-4-6-8-10-16-12(14)18/h1-10H2,(H3,13,15,17)(H3,14,16,18) |
Clé InChI |
MOUJWRXYUCHBOI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCNC(=O)N)CCCCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




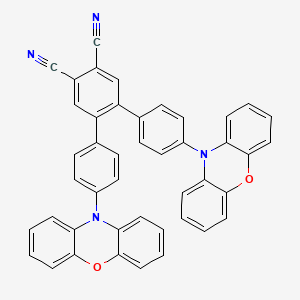
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)
